N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide
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Overview
Description
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)aniline with butanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-(pyrrolidin-1-ylmethyl)aniline attacks the carbonyl carbon of butanoyl chloride, leading to the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism by which N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenyl group contribute to the compound’s ability to interact with hydrophobic pockets in the target protein, while the butanamide moiety may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a five-membered lactam ring.
Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups in the ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide is unique due to the presence of both the pyrrolidine ring and the butanamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-5-15(18)16-14-8-6-13(7-9-14)12-17-10-3-4-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGPCYZPEAQAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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